5-Bromo-2-methoxybenzonitrile physical properties
5-Bromo-2-methoxybenzonitrile physical properties
An In-depth Technical Guide to 5-Bromo-2-methoxybenzonitrile for Advanced Research
Authored by a Senior Application Scientist
This guide provides an in-depth analysis of 5-Bromo-2-methoxybenzonitrile (CAS No. 144649-99-0), a key intermediate in modern organic synthesis. Tailored for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of facts to offer field-proven insights into the compound's properties, handling, and application. The structure of this guide is designed to logically flow from fundamental identification to practical application, ensuring a comprehensive understanding for laboratory use.
Core Compound Identification and Physicochemical Profile
5-Bromo-2-methoxybenzonitrile is a polysubstituted aromatic compound featuring a nitrile, a methoxy ether, and a bromine atom. This specific arrangement of functional groups imparts a unique combination of reactivity and physical characteristics, making it a valuable building block, particularly in the synthesis of complex heterocyclic systems and pharmaceutical lead compounds.
The compound's identity is unequivocally established by its CAS Registry Number: 144649-99-0.[1][2] Its fundamental properties are summarized below for rapid assessment.
Table 1: Core Physical and Chemical Properties of 5-Bromo-2-methoxybenzonitrile
| Property | Value | Source(s) |
| CAS Number | 144649-99-0 | [1][2][3] |
| Molecular Formula | C₈H₆BrNO | [1][2] |
| Molecular Weight | 212.04 g/mol | [1] |
| Appearance | White to yellow or orange crystalline powder | [3][4] |
| Melting Point | 91-92 °C | [1][2][4] |
| Boiling Point | 287.8 ± 20.0 °C (Predicted) | [4] |
| Density | 1.56 ± 0.1 g/cm³ (Predicted) | [4] |
| Purity (Typical) | >98.0% (GC) | [3] |
Senior Scientist Insight: The melting point is a critical first-pass indicator of purity. A sharp melting range of 91-92 °C is indicative of high-purity material.[1][2][4] A broader range may suggest the presence of regioisomeric impurities or residual solvents from synthesis, necessitating further purification. While predicted values for boiling point and density are useful for estimation, they should be confirmed experimentally if required for specific process development, such as distillation or reaction modeling.
Solubility Profile
The solubility of 5-Bromo-2-methoxybenzonitrile is dictated by its molecular structure. The molecule possesses moderate polarity due to the nitrile and methoxy groups, but the aromatic ring and bromine atom contribute significant nonpolar character.
-
Soluble: Methanol.[4]
-
Expected Solubility: Based on its structure, the compound is anticipated to be soluble in common polar aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), and Dimethylformamide (DMF).
-
Insoluble: Insoluble in water.[5]
Causality Behind Solubility: The methoxy group can act as a hydrogen bond acceptor, and the nitrile group adds polarity, facilitating dissolution in polar organic solvents like methanol. However, the lack of a hydrogen bond donor and the large hydrophobic surface area of the brominated benzene ring prevent solubility in water.
Spectroscopic Characterization: An Expert's Guide
While this compound is commercially available, published and verified experimental spectra are notably scarce. Therefore, a competent researcher must rely on predictive analysis based on foundational principles of spectroscopy to verify the material's identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show three distinct signals in the aromatic region and one singlet for the methoxy group.
-
δ ~7.7 ppm (d, J ≈ 2.5 Hz, 1H): This signal corresponds to the proton at C6 (H-6). It appears as a doublet due to coupling with H-4 and is deshielded by the adjacent electron-withdrawing nitrile group.
-
δ ~7.6 ppm (dd, J ≈ 8.8, 2.5 Hz, 1H): This signal is assigned to the proton at C4 (H-4). It is split into a doublet of doublets by coupling to both H-3 and H-6.
-
δ ~6.9 ppm (d, J ≈ 8.8 Hz, 1H): This signal corresponds to the proton at C3 (H-3). It appears as a doublet due to coupling with H-4 and is shielded by the adjacent electron-donating methoxy group, causing it to appear significantly upfield.
-
δ ~3.9 ppm (s, 3H): A sharp singlet corresponding to the three equivalent protons of the methoxy (-OCH₃) group.
¹³C NMR (101 MHz, CDCl₃): The carbon spectrum will be characterized by eight distinct signals.
-
δ ~160 ppm: Quaternary carbon C2, attached to the electron-donating methoxy group.
-
δ ~136 ppm, ~135 ppm: Aromatic CH carbons C4 and C6.
-
δ ~118 ppm: Quaternary carbon C5, attached to the bromine atom.
-
δ ~116 ppm: The nitrile carbon (-C≡N).
-
δ ~113 ppm: Aromatic CH carbon C3.
-
δ ~105 ppm: Quaternary carbon C1, shielded by the methoxy group and adjacent to the nitrile.
-
δ ~56 ppm: The methoxy group carbon (-OCH₃).
Infrared (IR) Spectroscopy
The IR spectrum provides clear confirmation of the key functional groups. Theoretical studies on its vibrational spectra have been conducted.[6][7] Key expected absorption bands include:
-
~2230-2220 cm⁻¹ (Strong, Sharp): Characteristic C≡N stretching vibration of the nitrile group. This is often a definitive peak for identification.
-
~3100-3000 cm⁻¹ (Weak to Medium): Aromatic C-H stretching.
-
~1600-1450 cm⁻¹ (Medium to Strong): Aromatic C=C ring stretching vibrations.
-
~1250 cm⁻¹ (Strong): Asymmetric C-O-C stretching of the aryl ether (methoxy group).
-
~1025 cm⁻¹ (Medium): Symmetric C-O-C stretching.
-
~600-500 cm⁻¹ (Medium): C-Br stretching vibration.
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the key feature to identify is the molecular ion peak and its isotopic pattern.
-
Molecular Ion (M⁺): The presence of a single bromine atom results in a characteristic isotopic pattern for the molecular ion. Two peaks of nearly equal intensity will be observed: one for the molecule containing the ⁷⁹Br isotope (m/z ≈ 211) and another for the ⁸¹Br isotope (m/z ≈ 213). This 1:1 M⁺/(M+2)⁺ ratio is a hallmark of monobrominated compounds.[1]
-
Key Fragmentation: Common fragmentation pathways would include the loss of a methyl radical (•CH₃) from the methoxy group to give a fragment at [M-15]⁺, or the loss of a methyl group followed by carbon monoxide (CO) to yield a fragment at [M-43]⁺.
Synthesis and Purification Protocols
This section provides a validated protocol for the synthesis and a recommended workflow for purification, ensuring high-quality material for subsequent applications.
Synthesis Protocol: Electrophilic Bromination
A common and effective method for synthesizing 5-Bromo-2-methoxybenzonitrile is through the electrophilic bromination of 2-methoxybenzonitrile.[4]
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 2-methoxybenzonitrile (1.0 eq) in acetonitrile (CH₃CN), add N-bromosuccinimide (NBS, 1.5 eq).
-
Reaction Execution: Stir the mixture at room temperature for 12 hours. It is crucial to protect the reaction from light to prevent radical side reactions with NBS.
-
Work-up: Upon completion (monitored by TLC or GC-MS), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted bromine.
-
Extraction: Extract the aqueous mixture with ethyl acetate. Combine the organic layers.
-
Washing and Drying: Wash the combined organic phase with brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to afford the pure product.[4]
Quality Control and Purity Assessment
A self-validating system is essential to ensure the quality of the synthesized material before its use in sensitive downstream applications like drug discovery.
Reactivity, Applications, and Safety
Chemical Reactivity and Strategic Applications
The true value of 5-Bromo-2-methoxybenzonitrile for drug development professionals lies in its utility as a versatile synthetic intermediate. The bromine atom at the 5-position is strategically placed for participation in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.
-
Cross-Coupling Reactions: This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions.[2]
-
Suzuki-Miyaura Coupling: The aryl bromide can be readily coupled with a wide range of aryl or heteroaryl boronic acids or esters to construct biaryl scaffolds, which are privileged structures in medicinal chemistry.[8][9][10]
-
Buchwald-Hartwig Amination: The C-Br bond can be converted to a C-N bond by coupling with various amines, providing access to substituted anilines.
-
Sonogashira Coupling: Reaction with terminal alkynes provides access to aryl alkynes, another important motif in drug molecules.
-
-
Nitrile Group Manipulation: The nitrile group can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted into various five-membered heterocycles (e.g., tetrazoles), offering further avenues for molecular diversification.
Safety and Handling
As a Senior Scientist, ensuring laboratory safety is paramount. 5-Bromo-2-methoxybenzonitrile is classified as acutely toxic and an irritant. Adherence to the following protocols is mandatory.
Table 2: GHS Hazard Information
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 3-4 | H301/H302: Toxic/Harmful if swallowed |
| Acute Toxicity, Dermal | 3-4 | H311/H312: Toxic/Harmful in contact with skin |
| Acute Toxicity, Inhalation | 3-4 | H331/H332: Toxic/Harmful if inhaled |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Eye Irritation | 2 | H319: Causes serious eye irritation |
Mandatory Handling Procedures:
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of the powder.[11]
-
Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles.[1] For weighing and transferring solid, a dust mask (e.g., N95) is recommended.[1]
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials.[11] Recommended storage temperature is 2-8°C.[1]
-
Spill Response: In case of a spill, avoid generating dust.[5] Carefully sweep up the solid material, place it in a sealed container for disposal, and decontaminate the area.
By understanding these core properties, synthetic routes, and safety protocols, researchers can confidently and effectively utilize 5-Bromo-2-methoxybenzonitrile as a strategic tool in the pursuit of novel chemical entities.
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